Product packaging for Pentaerythritol tetraisostearate(Cat. No.:CAS No. 62125-22-8)

Pentaerythritol tetraisostearate

Cat. No.: B1582805
CAS No.: 62125-22-8
M. Wt: 1202 g/mol
InChI Key: LPGFSDGXTDNTCB-UHFFFAOYSA-N
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Description

Contextualization within Polyol Ester Chemistry Research

Pentaerythritol (B129877) tetraisostearate belongs to the broader class of polyol esters, which are esters derived from polyhydric alcohols. nih.govajgreenchem.com Research in this field often focuses on the synthesis and characterization of these esters for various industrial applications, including lubricants and cosmetics. nih.govresearchgate.net The synthesis of pentaerythritol tetraisostearate typically involves the reaction of pentaerythritol with isostearic acid, often in the presence of a catalyst and with the continuous removal of water to drive the reaction to completion. smolecule.com

The branched nature of the isostearate chains attached to the central pentaerythritol molecule contributes to the compound's high molecular weight and hydrophobicity. smolecule.com This structure is a key area of investigation in polyol ester chemistry as it influences properties such as viscosity, thermal stability, and lubricity. nih.govnimbasia.com

Evolution of Scientific Inquiry on this compound

Initial scientific interest in pentaerythritol esters was largely driven by their potential as high-performance lubricants, particularly for aviation and other demanding applications. nih.govresearchgate.net Research focused on synthesizing esters with desirable properties like high thermal stability and low volatility. nimbasia.com

More recently, the focus of scientific inquiry has expanded to include the application of this compound in the cosmetics and personal care industries. researchgate.netspecialchem.compaulaschoice.co.uk Studies in this area investigate its function as an emollient, thickener, and film-forming agent. paulaschoice.co.ukincidecoder.com Research has also delved into the sustainable production of these esters, exploring biocatalytic processes and the use of renewable raw materials. nih.gov The Cosmetic Ingredient Review (CIR) Expert Panel has reviewed the safety of pentaerythritol tetraesters, including tetraisostearate, for use in cosmetics. cir-safety.orgresearchgate.netnih.gov

Current Research Landscape and Emerging Academic Significance

The current research landscape for this compound is characterized by a multidisciplinary approach. Chemical research continues to explore optimized synthesis methods, including the use of novel catalysts to improve reaction efficiency and product purity. google.com There is a growing emphasis on "Green Chemistry" principles to develop more environmentally friendly production processes. google.com

In the field of materials science, researchers are investigating the tribological properties of pentaerythritol esters, examining their performance as lubricants under various conditions. tribology.rs In cosmetic science, the focus is on formulating products with enhanced sensory properties and functionality, leveraging the unique feel and gloss provided by this compound. incidecoder.com Its role as a wetting agent for pigments and UV filters is also an area of active investigation. specialchem.com The academic significance of this compound is growing as it serves as a model compound for understanding the structure-property relationships in complex esters.

Interactive Data Tables

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC77H148O8
Molecular Weight1202.02 g/mol
Melting Point62-66°C
Boiling Point261°C (at 760 mmHg)
Density0.94 g/cm³
Source: smolecule.comspecialchem.com

Key Research Applications of this compound

ApplicationFunctionResearch Focus
LubricantsBase oil, additiveImproving thermal stability and reducing friction. nimbasia.com
CosmeticsEmollient, thickener, binderEnhancing skin feel, viscosity, and product stability. researchgate.netpaulaschoice.co.uk
Source: researchgate.netnimbasia.compaulaschoice.co.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C77H148O8 B1582805 Pentaerythritol tetraisostearate CAS No. 62125-22-8

Properties

IUPAC Name

[3-(16-methylheptadecanoyloxy)-2,2-bis(16-methylheptadecanoyloxymethyl)propyl] 16-methylheptadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C77H148O8/c1-69(2)57-49-41-33-25-17-9-13-21-29-37-45-53-61-73(78)82-65-77(66-83-74(79)62-54-46-38-30-22-14-10-18-26-34-42-50-58-70(3)4,67-84-75(80)63-55-47-39-31-23-15-11-19-27-35-43-51-59-71(5)6)68-85-76(81)64-56-48-40-32-24-16-12-20-28-36-44-52-60-72(7)8/h69-72H,9-68H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGFSDGXTDNTCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC(C)C)(COC(=O)CCCCCCCCCCCCCCC(C)C)COC(=O)CCCCCCCCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C77H148O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90894450
Record name Pentaerythrityl tetraisostearate
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Molecular Weight

1202.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Other Solid
Record name Isooctadecanoic acid, 1,1'-[2,2-bis[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester
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CAS No.

62125-22-8
Record name Pentaerythrityl tetraisostearate
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Record name Isooctadecanoic acid, 1,1'-[2,2-bis[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentaerythrityl tetraisostearate
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Record name 2,2-bis[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl bis(isooctadecanoate)
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Record name PENTAERYTHRITYL TETRAISOSTEARATE
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Synthetic Methodologies and Mechanistic Elucidation of Pentaerythritol Tetraisostearate

Esterification Pathways and Reaction Kinetics

The primary route to synthesizing Pentaerythritol (B129877) Tetraisostearate is through the esterification of pentaerythritol with isostearic acid. This process involves a series of consecutive reactions where the four hydroxyl groups of pentaerythritol react with the carboxylic acid group of isostearic acid to form mono-, di-, tri-, and finally the desired tetra-ester.

Direct Esterification Processes and Conditions

Direct esterification is the most common industrial method for producing Pentaerythritol Tetraisostearate. This process involves heating the reactants, pentaerythritol and isostearic acid, typically in the presence of a catalyst. To drive the reversible reaction toward the product side, the water formed as a byproduct is continuously removed.

Key process parameters are carefully controlled to maximize the yield and purity of the tetraester. The molar ratio of isostearic acid to pentaerythritol is a critical factor, with a slight excess of the fatty acid often used to ensure complete conversion of the polyol. nih.gov A typical molar ratio of pentaerythritol to isostearic acid is in the range of 1:3.8 to 1:4.8. finechem-mirea.ru

The reaction temperature is another crucial variable, generally maintained between 120°C and 240°C. finechem-mirea.ru The process often involves a stepwise temperature increase. For instance, an initial phase at a lower temperature (e.g., 140-150°C) may be followed by a period at a higher temperature to complete the reaction. nih.gov To facilitate the removal of water and shift the equilibrium towards the formation of the ester, the reaction is frequently carried out under vacuum pressure, typically in the range of -0.05 to -0.1 MPa. nih.govfinechem-mirea.ru Reaction times can vary significantly, from as short as 4-5 hours to over 12 hours, depending on the catalyst, temperature, and desired conversion rate. nih.govfinechem-mirea.ru

Table 1: Exemplary Conditions for Direct Esterification of this compound

ParameterCondition RangeSource
Molar Ratio (Pentaerythritol:Isostearic Acid)1:3.8 - 1:4.8 finechem-mirea.ru
Temperature120°C - 240°C finechem-mirea.ru
Reaction Time4 - 12 hours nih.govfinechem-mirea.ru
Vacuum Pressure-0.05 to -0.1 MPa nih.govfinechem-mirea.ru

Catalytic Systems and Their Influence on Reaction Efficiency

The choice of catalyst is paramount as it significantly impacts the reaction rate, temperature requirements, and the purity of the final product. Catalysts for this esterification can be broadly classified as homogeneous or heterogeneous.

Homogeneous catalysts are soluble in the reaction medium. Traditional catalysts include protonic acids like p-toluenesulfonic acid and methanesulfonic acid. finechem-mirea.ruajgreenchem.com These are effective in accelerating the esterification reaction. ajgreenchem.com However, their use can necessitate complex purification steps, such as neutralization, washing, and high-vacuum distillation, to remove the catalyst and any dark-colored byproducts formed at high temperatures. ajgreenchem.com

More advanced homogeneous catalysts include organometallic compounds, particularly those based on tin. ajgreenchem.com Stannous oxide and stannous dichloride are noted for their efficiency and the high quality of the resulting product. finechem-mirea.ru An organotin catalyst, Fascat 2003, has been shown to be highly effective, leading to high conversion of the fatty acid and high selectivity towards the tetraester. ajgreenchem.com A significant advantage of these organometallic catalysts is the potential for a "cleaner" synthesis, which can yield a crude product with up to 99.5% purity, potentially eliminating the need for high-vacuum distillation and simplifying the workup process to washing and drying steps suitable for industrial scale. ajgreenchem.com

Heterogeneous catalysts exist in a different phase from the reaction mixture, which offers the distinct advantage of easy separation from the product by simple filtration. This simplifies the purification process, reduces waste, and allows for potential catalyst recycling.

A variety of solid acid catalysts have been developed for pentaerythritol ester synthesis. These include metal oxides, composite oxides, and supported catalysts. For example, a composite metal oxide catalyst has been used to prepare this compound at relatively low temperatures (140-150°C) with short reaction times (4-5 hours), achieving yields of over 97%. nih.gov Specific examples of heterogeneous catalysts investigated for similar polyol ester syntheses include zinc oxide, stannous oxide, and ferric chloride. finechem-mirea.ru

Research has also explored the use of amorphous mixed oxides like SiO₂–Al₂O₃, SiO₂–ZrO₂, and SiO₂–TiO₂. ajgreenchem.com In the synthesis of pentaerythritol esters, SiO₂–ZrO₂ was found to achieve the highest conversion (99%) and selectivity to the tetraester. ajgreenchem.com Another approach involves loading tin chloride onto a zeolite support, such as in the SnCl₂@HZSM-5 catalyst, which demonstrated high conversion (99.3%) and selectivity (97.2%) for pentaerythritol tetrastearate synthesis under optimized conditions. chalmers.se

Table 2: Comparison of Catalytic Systems for Pentaerythritol Ester Synthesis

Catalyst TypeExamplesAdvantagesDisadvantagesSource
Homogeneous (Sulfonic Acids)p-toluenesulfonic acidHigh activityCorrosive, difficult to remove, can cause product discoloration finechem-mirea.ruajgreenchem.com
Homogeneous (Organometallic)Organotin catalysts (e.g., Fascat 2003)High efficiency and selectivity, "cleaner" processPotential for metal contamination ajgreenchem.com
Heterogeneous (Metal Oxides)ZnO, SnO, Composite Metal OxidesEasy separation, recyclable, less corrosiveMay require higher temperatures or longer reaction times nih.govfinechem-mirea.ru
Heterogeneous (Mixed Oxides)SiO₂–ZrO₂High conversion and selectivityCatalyst preparation can be complex ajgreenchem.com
Heterogeneous (Supported)SnCl₂@HZSM-5High conversion and selectivity under mild conditionsPotential for leaching chalmers.se

Kinetic Modeling and Mechanistic Investigations of Esterification

The esterification of pentaerythritol is a complex process involving a series of four consecutive and reversible reactions. A kinetic model for such a system must account for the formation of the intermediate mono-, di-, and tri-esters. While specific kinetic studies for this compound are not widely published, valuable insights can be drawn from analogous systems, such as the esterification of pentaerythritol with rosin (B192284) or other fatty acids. aldehydeepc.com

Pentaerythritol + Isostearic Acid ⇌ Pentaerythritol Monoisostearate + H₂O

Pentaerythritol Monoisostearate + Isostearic Acid ⇌ Pentaerythritol Diisostearate + H₂O

Pentaerythritol Diisostearate + Isostearic Acid ⇌ Pentaerythritol Triisostearate + H₂O

Pentaerythritol Triisostearate + Isostearic Acid ⇌ this compound + H₂O

Kinetic studies on the esterification of pentaerythritol with rosin suggest that the reaction rates for each esterification step can be determined using a second-order kinetic model. aldehydeepc.com In such studies, where water is continuously removed, the reverse reactions can be considered negligible, simplifying the model to a series of irreversible reactions. aldehydeepc.com The activation energies calculated for the esterification of pentaerythritol with rosin ranged from 65.81 to 129.13 kJ mol⁻¹ for the consecutive esterification steps. aldehydeepc.com The steric hindrance increases with each esterification step, which can affect the rate constants of the subsequent reactions.

Advanced Synthetic Techniques and Process Optimization

Research into the synthesis of this compound has also focused on advanced techniques and process optimization to improve efficiency, reduce environmental impact, and enhance product quality. One key area of optimization is the method of water removal. While applying a vacuum is common, the use of an azeotropic solvent like toluene (B28343) can also facilitate the continuous removal of water via a Dean-Stark apparatus, which can drive the reaction to completion at relatively moderate temperatures. ajgreenchem.com

Another advanced technique involves the use of ultrasonic irradiation. Studies on similar polyol esters have shown that ultrasonication can significantly improve the yield of the ester by enhancing the mass transfer between the reactants. This can lead to shorter reaction times and lower reaction temperatures compared to conventional mechanically stirred methods.

Process optimization using statistical methods like Response Surface Methodology (RSM) represents a sophisticated approach to refining the synthesis. RSM allows for the systematic investigation of the effects of multiple process variables (e.g., temperature, catalyst concentration, reactant molar ratio, and reaction time) and their interactions. By applying D-optimal design, researchers can identify the optimal conditions to maximize the yield and selectivity of this compound, leading to more efficient and economical industrial production.

Finally, the development of highly selective catalysts, as discussed previously, is a cornerstone of advanced synthesis. The move from traditional homogeneous acid catalysts to recyclable heterogeneous catalysts or highly efficient organometallic catalysts represents a significant process optimization, reducing downstream processing costs and environmental impact. ajgreenchem.com

Utilization of Ultrasonic Irradiation in Synthesis

The application of ultrasonic irradiation in chemical synthesis, a field known as sonochemistry, has emerged as a promising green technology. ekb.eg While direct and detailed research exclusively on the ultrasonic synthesis of this compound is not extensively documented in the reviewed literature, the principles and observed benefits in the synthesis of other pentaerythritol esters strongly suggest its potential applicability.

Sonochemistry utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid medium irradiated with high-frequency sound waves (typically >20 kHz). ekb.egnih.gov This process generates localized hot spots with transient high temperatures and pressures, leading to a significant acceleration of chemical reactions. ekb.egnih.gov

Key advantages of employing ultrasonic irradiation in esterification processes, which are analogous to the synthesis of this compound, include:

Reduced Reaction Times: Ultrasonic waves can dramatically shorten the duration required for esterification compared to conventional heating methods. nih.gov

Increased Yields: The enhanced reactivity often leads to higher product yields. nih.gov

Milder Reaction Conditions: The energy input from ultrasound can reduce the need for high bulk temperatures, thus minimizing side reactions and energy consumption. mdpi.com

Improved Mass Transfer: Cavitation helps to overcome mass transfer limitations, which is particularly beneficial in heterogeneous reaction mixtures. nih.gov

For instance, studies on the synthesis of other esters have demonstrated a significant reduction in reaction time from hours to minutes and increased yields under ultrasonic irradiation compared to silent conditions. mdpi.com The use of ultrasound can also facilitate reactions in greener solvents, such as water, further enhancing the environmental profile of the synthesis. mdpi.com

The synthesis of this compound typically involves the esterification of pentaerythritol with four equivalents of isostearic acid. smolecule.com The reaction equation is as follows:

C(CH₂OH)₄ + 4 CH₃(CH₂)₁₄COOH → C(CH₂OOC(CH₂)₁₄CH₃)₄ + 4 H₂O

While specific parameters for the ultrasonic synthesis of this compound are not detailed in the available literature, research on similar esterifications provides a basis for potential reaction conditions.

Interactive Table: General Parameters for Ultrasonic-Assisted Esterification

ParameterPotential RangeSignificance in Synthesis
Frequency20 kHz - 100 kHzInfluences the size and intensity of cavitation bubbles.
PowerVariableHigher power generally increases reaction rates, but optimization is needed to prevent degradation.
TemperatureRoom Temperature to Moderate HeatingUltrasound can reduce the need for high external heating.
CatalystAcid or Enzyme CatalystsThe choice of catalyst can be influenced by the ultrasonic conditions.

It is important to note that the optimization of these parameters would be crucial for the successful application of ultrasonic irradiation to the synthesis of this compound.

Strategies for Byproduct Management and Green Chemistry Integration

Traditional methods for preparing this compound often involve high reaction temperatures (160-240 °C) and long reaction times (8-24 hours), which can promote the formation of byproducts. google.com Furthermore, the use of certain catalysts can lead to downstream processing challenges and waste generation.

Modern synthetic strategies focus on addressing these issues through the principles of green chemistry:

Catalyst Selection: The choice of catalyst is critical. While traditional catalysts like p-toluenesulfonic acid or mineral acids are effective, they can be corrosive and difficult to separate from the product mixture. google.com The use of solid, reusable catalysts such as composite metal oxides (e.g., zinc oxide, tin oxide) or ion exchange resins is a greener alternative. smolecule.comgoogle.comgoogle.com These catalysts can be easily filtered out of the reaction mixture and potentially reused, reducing waste and simplifying purification. google.com

Solvent Minimization: Ideally, the reaction is carried out without a solvent, using the excess of one of the reactants as the reaction medium. google.com When a solvent is necessary, the choice of a green solvent is paramount.

Byproduct Removal: The continuous removal of water, the primary byproduct, is essential to drive the esterification equilibrium towards the product side. smolecule.com This is often achieved by carrying out the reaction under vacuum. smolecule.comgoogle.com A patent for the preparation of this compound specifies the use of a vacuum pressure of -0.1 to -0.05 MPa. google.com This method not only removes water efficiently but also allows for lower reaction temperatures, which can prevent the formation of thermal degradation byproducts.

Reaction Condition Optimization: Optimizing reaction parameters such as temperature, pressure, and reactant molar ratios can significantly impact byproduct formation. For example, a patented method for synthesizing this compound using a composite metal oxide catalyst operates at a lower temperature range of 140-150 °C for a shorter duration of 4-5 hours, resulting in high yield and purity. google.com

Interactive Table: Green Chemistry Approaches in this compound Synthesis

Green Chemistry PrincipleStrategyBenefit
Waste Prevention Use of recyclable solid catalysts (e.g., composite metal oxides).Reduces catalyst waste and simplifies purification. google.com
Atom Economy Optimizing molar ratios of reactants (e.g., pentaerythritol to isostearic acid at 1:4.0-4.2).Maximizes the incorporation of reactant atoms into the final product. google.com
Safer Solvents and Auxiliaries Performing the reaction in the absence of a solvent.Eliminates solvent-related waste and potential environmental impact. google.com
Design for Energy Efficiency Utilizing lower reaction temperatures (100-160 °C) and shorter reaction times (0.5-12 hours) through optimized catalysis and vacuum conditions.Reduces energy consumption and potential for side reactions. google.com
Catalysis Employing selective catalysts like stannous oxide or zinc oxide.Enhances reaction rate and selectivity, minimizing byproduct formation. google.comgoogle.com

By integrating these green chemistry strategies, the synthesis of this compound can be made more sustainable, with reduced environmental impact and improved process efficiency.

Advanced Analytical Characterization and Structural Investigations

Chromatographic Techniques for Purity Assessment and Component Resolution

Chromatography is fundamental to separating Pentaerythritol (B129877) Tetraisostearate from reactants, by-products, and other impurities. Given the compound's high molecular weight and low volatility, liquid and gas chromatographic techniques are appropriately adapted for its analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of large, non-volatile molecules like pentaerythritol tetraesters. For analogous compounds such as Pentaerythritol Tetrastearate, non-aqueous reverse-phase (RP) HPLC methods have been successfully developed and validated. nih.gov These methods are essential for quality control in commercial production. A typical approach involves using a C18 column with a mobile phase gradient of organic solvents, coupled with a detector suitable for non-chromophoric analytes, such as an Evaporative Light Scattering Detector (ELSD). nih.gov

Research on the related compound, Pentaerythritol Tetrastearate, has demonstrated an HPLC method with a linear analyte calibration curve over a concentration range of 0.05–0.2 mg/mL and a limit of detection of 0.03 mg/mL. researchgate.net The repeatability of such methods is often high, with relative standard deviations around 1.6% and recovery rates between 100-101%. researchgate.net High-resolution mass spectrometry can be coupled with HPLC to confirm that the various components of the commercial product co-elute as a single chromatographic peak. nih.gov For the analysis of the core polyol, pentaerythritol, in different matrices, HPLC methods have also been developed that involve derivatization to form chromophoric esters, allowing for UV detection. nih.gov

Table 1: Example HPLC Method Parameters for Pentaerythritol Tetraester Analysis

ParameterSpecification
Technique Non-aqueous Reverse-Phase HPLC
Analyte Pentaerythritol Tetrastearate (as a proxy)
Detector Evaporative Light Scattering Detector (ELSD)
Calibration Range 0.05 - 0.2 mg/mL nih.gov
Limit of Detection (LOD) 0.03 mg/mL nih.gov
Recovery 100 - 101% nih.gov
Method Repeatability (RSD) 1.6% nih.gov

Gas Chromatography (GC) is employed to monitor the synthesis of pentaerythritol esters by analyzing the composition of the product mixture over time. researchgate.net This allows researchers to observe the progression from monoesters and diesters to the desired tetraester and to optimize reaction conditions such as temperature and time. researchgate.net For instance, in the transesterification synthesis of high oleic pentaerythritol tetraester, GC analysis showed that the highest conversion was achieved after 2 hours of reaction; extending the time led to a reversible reaction where the tetraester reverted to the triester. researchgate.net

Due to the low volatility of the intact Pentaerythritol Tetraisostearate molecule, direct GC analysis is challenging. Analysis of the core alcohol, pentaerythritol, often requires a derivatization step to convert the polar hydroxyl groups into more volatile ethers or esters. researchgate.net For example, a method involving the full O-alkylation of pentaerythritol using an alkyl halide in a polar aprotic solvent has been developed for GC-mass spectrometric analysis. researchgate.net Similarly, GC-MS has been used to determine the metabolites of related compounds like pentaerythrityl tetranitrate in plasma, demonstrating the technique's applicability to the broader class of pentaerythritol derivatives. nih.gov

Spectroscopic and Thermal Analysis Methods for Molecular Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound, while thermal methods assess its stability at elevated temperatures.

Mass Spectrometry (MS) is a powerful tool for the structural elucidation of pentaerythritol tetraesters. It provides crucial information on molecular weight and fragmentation patterns. High-resolution mass spectrometry, when coupled with HPLC, has been used to confirm the composition of the eluting peak for Pentaerythritol Tetrastearate. nih.gov

Advanced MS techniques, such as laser desorption combined with jet cooling and vacuum ultraviolet (VUV) single-photon photoionization, can yield fragment-free mass spectra of large molecules like pentaerythritol tetraester oils. researchgate.net This is particularly valuable for analyzing mixtures, as it allows for the clear determination of the parent molecular masses of different ester combinations within the sample. researchgate.net In other applications, HPLC coupled with quadrupole mass spectrometry serves as a robust method for the qualitative identification of pentaerythritol derivatives and their homologs, although it may have limitations in providing linear response over wide calibration ranges and cannot determine the precise molecular formula due to limited mass accuracy. osti.gov

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for confirming the identity of this compound by identifying its characteristic functional groups. ucdavis.edu The synthesis of the ester from pentaerythritol and isostearic acid can be monitored by observing key changes in the IR spectrum. The broad O-H stretching band of the starting pentaerythritol alcohol (typically around 3300 cm⁻¹) disappears, while strong characteristic bands for the ester group appear. researchgate.net

The resulting FTIR spectrum of this compound is dominated by the C-H stretching vibrations from the numerous methylene (B1212753) and methyl groups in the isostearate chains and the intense C=O stretching vibration of the ester functional group. ieeesem.com

Table 2: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Type
~2924, 2854C-H (Alkyl)Asymmetric & Symmetric Stretching
~1740-1750C=O (Ester)Stretching
~1460, 1377C-H (Alkyl)Bending
~1170-1040C-O (Ester)Stretching

Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability of materials like this compound. ipfdd.de In a research context, TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides critical data on the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual mass. mdpi.com For a large ester molecule, the TGA curve would typically show a single or multi-step decomposition profile at elevated temperatures, corresponding to the pyrolysis of the organic structure. ipfdd.de This information is vital for understanding the material's thermal limits, which is relevant for applications involving high temperatures and for quality control to ensure batch-to-batch consistency in thermal behavior.

Microscopy and Surface Analysis for Morphological Studies (e.g., SEM, EDAX)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at high magnifications. When applied to this compound, SEM can reveal details about its particle shape, size distribution, and surface texture. While specific SEM studies on this compound are not widely available in published literature, research on the base molecule, pentaerythritol (PE), demonstrates the utility of this technique. For instance, studies on PE crystals have shown that their morphology can vary significantly, from long and rod-like to block-like, depending on the purity and presence of additives like dipentaerythritol (B87275) (DPE). mdpi.comresearchgate.net These studies utilize SEM to observe changes in crystal habit, such as aspect ratio and surface smoothness, which in turn affect physical properties like bulk density and flowability. mdpi.comresearchgate.net For this compound, which is often a waxy solid or liquid at room temperature, SEM analysis would likely be performed on cryo-fractured surfaces to elucidate its solid-state microstructure.

Energy-Dispersive X-ray Spectroscopy (EDAX), often coupled with SEM, provides elemental analysis of a sample. nih.gov The electron beam in the SEM excites atoms in the sample, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for the determination of the elemental composition of the analyzed volume. researchgate.net For a pure sample of this compound (C77H148O8), an EDAX spectrum would be expected to show prominent peaks corresponding to carbon and oxygen. The absence of other elemental peaks would confirm the purity of the sample. This technique is particularly useful for identifying inorganic impurities or for analyzing formulations where this compound is blended with other materials.

Table 1: Expected EDAX Data for Pure this compound

ElementSymbolExpected PresencePotential Source
CarbonCHighOrganic molecular structure
OxygenOHighOrganic molecular structure
Other Elements-NoneConfirmation of purity

X-ray Diffraction (XRD) for Intercalation and Material Interactions

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. It relies on the principle of Bragg's law, where a beam of X-rays is diffracted by the crystalline lattice of a material, producing a unique diffraction pattern that is a fingerprint of its atomic arrangement. For a crystalline solid, this pattern consists of sharp peaks at specific diffraction angles (2θ), which can be used to identify the crystal phase and determine its lattice parameters.

While specific XRD studies on the crystal structure of this compound are not readily found, research on the parent alcohol, pentaerythritol, shows that it undergoes pressure-induced structural changes and phase transformations, which have been characterized using XRD. researchgate.net Similarly, the crystal structure of related compounds like pentaerythritol tetranitrate has been determined using XRD techniques. rsc.org

In the context of material interactions, XRD is invaluable for studying intercalation, a process where guest molecules are inserted between the layers of a host material, such as clay. Although no direct XRD studies on the intercalation of this compound have been published, research on pentaerythritol stearate (B1226849) organoclays demonstrates this application. In these studies, XRD patterns are used to determine if intercalation has occurred by measuring the change in the d-spacing (the distance between the clay layers). An increase in the d-spacing is indicative of the successful insertion of the organic molecules into the clay gallery. This type of analysis would be crucial for developing nanocomposites where this compound is used as a modifier or dispersant for layered silicates.

Table 2: Hypothetical XRD Peak Analysis for this compound Interaction with Montmorillonite Clay

SampleKey Diffraction Peak (2θ)d-spacing (Å)Interpretation
Montmorillonite Clay5.8°15.2Original interlayer spacing
This compound + Montmorillonite4.5°19.6Increased interlayer spacing, suggesting intercalation

Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental results for this compound are not available.

Molecular Interactions and Enzymatic Transformation Studies

Hydrolytic Degradation Pathways and Kinetic Analysis

Hydrolysis, the cleavage of chemical bonds by the addition of water, is a primary degradation pathway for esters like pentaerythritol (B129877) tetraisostearate. The kinetics of this process can be analyzed under both chemical and enzymatic conditions.

The chemical hydrolysis of pentaerythritol tetraisostearate, a tetraester, involves the cleavage of its four ester bonds. This reaction is typically slow under neutral pH but is significantly accelerated by the presence of acids or bases, which act as catalysts. The general mechanism for ester hydrolysis proceeds via a nucleophilic acyl substitution.

Environmental factors play a crucial role in the rate of hydrolysis. These include:

pH: The reaction rate is slowest near neutral pH and increases at acidic or alkaline pH.

Temperature: Higher temperatures increase the kinetic energy of the molecules, leading to a faster reaction rate.

Solvent: The polarity and composition of the solvent can influence the stability of the transition state and thus the reaction rate.

While specific studies on this compound are limited, the principles of ester hydrolysis are well-established. For related compounds like pentaerythritol-based diphosphites, hydrolysis is shown to proceed autocatalytically, where the acidic products of the reaction catalyze further degradation. nih.govresearchgate.net This suggests that the accumulation of isostearic acid from the hydrolysis of this compound could similarly accelerate its own breakdown. The degradation pathway would involve a stepwise cleavage of the ester linkages, producing tri-, di-, and monoesters of pentaerythritol as intermediates, ultimately yielding pentaerythritol and four molecules of isostearic acid.

Lipases are enzymes that catalyze the hydrolysis of fats and oils. The enzymatic hydrolysis of pentaerythritol esters has been investigated to understand their potential as low-calorie food alternatives. mdpi.commdpi.com Detailed kinetic studies have been performed on pentaerythritol tetrastearate, a structurally similar compound, using lipases from different sources, such as Porcine Pancreatic Lipase (B570770) (PPL) and Candida antarctica Lipase-B (CALB). mdpi.com These enzymes, despite having similar catalytic triads, can exhibit different kinetic behaviors. mdpi.com

The general process involves the lipase binding to the ester substrate and facilitating the hydrolytic cleavage of the ester bonds. rsc.org The rate of this reaction is typically studied by measuring the release of fatty acids over time. mdpi.com

The kinetics of many enzyme-catalyzed reactions can be described by the Michaelis-Menten model, which relates the initial reaction rate (v) to the substrate concentration ([S]). A key study on the hydrolysis of pentaerythritol tetrastearate by PPL found that the reaction followed classical Michaelis-Menten kinetics. mdpi.com

However, the hydrolysis of the same substrate by CALB deviated from this model, exhibiting a more complex, non-Michaelis-Menten behavior. mdpi.com This deviation suggests that the interaction between CALB and the bulky tetraester substrate involves more intricate mechanisms than a simple one-site binding model. mdpi.com

Table 1: Michaelis-Menten Parameters for Lipase-Catalyzed Hydrolysis of Pentaerythritol Tetrastearate Data based on a study of Pentaerythritol Tetrastearate, a close structural analog of this compound.

LipaseKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Kinetic Behavior
Porcine Pancreatic Lipase (PPL)1.90 ± 0.301.80 ± 0.10947Michaelis-Menten
Candida antarctica Lipase-B (CALB)N/AN/AN/ANon-Michaelis-Menten

Source: Adapted from Gkini et al., Catalysts (2020). mdpi.com

The non-Michaelis-Menten kinetics observed during the CALB-catalyzed hydrolysis of pentaerythritol tetrastearate is explained by the phenomenon of substrate activation. mdpi.com In this model, the binding of one substrate molecule to the enzyme enhances the binding or turnover of subsequent substrate molecules. This suggests that as the concentration of the tetraester increases, it causes a discontinuous saturation of the enzyme molecules. mdpi.com

The dynamics of the enzyme-substrate complex also play a critical role. The complex formed between the lipase and the pentaerythritol ester is dispersed as an emulsion. mdpi.com In such systems, interfacial activation can occur, where the enzyme's activity is significantly enhanced at the lipid-water interface. nih.gov The kinetic behavior described as substrate activation is a manifestation of these complex interfacial dynamics. mdpi.com

Enzymatic Hydrolysis Kinetics (Lipase-Catalyzed Reactions)

Molecular Modeling and Computational Chemistry for Interaction Mechanisms

Computational chemistry provides powerful tools to investigate molecular structures and reaction mechanisms at the electronic level, offering insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied to predict molecular properties, study reaction mechanisms, and analyze molecular stability. mdpi.comnih.gov By solving for the electron density of a system, DFT can calculate energies, molecular orbital distributions, and atomic charges. mdpi.com

While no specific DFT studies on this compound were identified, research on the closely related energetic material pentaerythritol tetranitrate (PETN) demonstrates the utility of DFT in this chemical family. aps.org In the study of PETN, all-electron DFT calculations were used to simulate its behavior under hydrostatic compression, revealing changes in intramolecular coordinates and intermolecular distances. aps.org This provided insights into the molecule's structural stability and response to pressure.

For this compound, DFT could be similarly applied to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.

Analyze Electronic Properties: Calculate atomic charges and electrostatic potential maps to identify reactive sites susceptible to nucleophilic attack during hydrolysis.

Model Reaction Pathways: Simulate the hydrolysis reaction to determine the transition state structures and activation energies, providing a theoretical basis for the reaction kinetics.

Study Enzyme-Substrate Interactions: In combination with molecular mechanics (QM/MM methods), DFT could model the active site of a lipase and its interaction with the substrate, elucidating the specific bonds involved in the enzymatic cleavage. mdpi.com

These computational approaches offer a pathway to a deeper, mechanistic understanding of the chemical and enzymatic behavior of this compound.

Computational Simulations of Intermolecular Forces

Computational simulations offer a molecular-level understanding of the intermolecular forces governing the behavior of this compound (PTIS). While specific computational studies focusing exclusively on PTIS are not extensively detailed in the available research, the principles of its interactions can be inferred from modeling studies of similar long-chain ester compounds.

The dominant intermolecular forces at play in PTIS are van der Waals forces, specifically London dispersion forces. These arise from the temporary fluctuations in electron distribution within the large, nonpolar isostearate chains. The extensive surface area of these branched chains allows for significant cumulative attractive forces, contributing to the substance's viscous nature and high boiling point.

Dipole-dipole interactions are also present, originating from the polar ester groups (-COO-) within the molecule. The electronegative oxygen atoms create a partial negative charge, while the carbonyl carbon carries a partial positive charge. These permanent dipoles lead to electrostatic attractions between adjacent PTIS molecules.

Computational models can simulate the conformational flexibility of the four isostearate chains and the central neopentane (B1206597) core. These simulations can predict the most energetically favorable arrangements of the molecules in the bulk liquid, taking into account the interplay between the attractive van der Waals and dipole-dipole forces and the steric hindrance from the bulky isostearate groups. The branching of the isostearate chains is a critical factor, preventing the close packing that is characteristic of linear-chain analogs and contributing to the liquid nature of PTIS at room temperature.

Modeling of Surface Interactions (e.g., Clay Modification)

Molecular modeling has been employed to investigate the interaction of pentaerythritol esters with surfaces, particularly in the context of modifying clays (B1170129) for use in polymer nanocomposites. While the specific research available focuses on pentaerythritol stearates, the principles can be extended to understand the potential behavior of this compound.

Studies have shown that pentaerythritol esters can intercalate into the galleries of smectite clays, such as montmorillonite. researchgate.net This process involves the insertion of the organic molecules between the silicate (B1173343) layers of the clay. The primary driving force for this interaction is the ion-dipole attraction between the polar ester groups of the pentaerythritol ester and the cations (e.g., Na+) present on the clay surface. researchgate.net

Computational models illustrate that the ester groups can coordinate with the metal cations, effectively acting as a bridge between the organic modifier and the inorganic clay surface. researchgate.net In the case of pentaerythritol esters, it has been observed that the mono- and diester components of commercial mixtures are particularly effective at this surface modification. researchgate.net The long, nonpolar stearate (B1226849) (or in the case of PTIS, isostearate) chains then extend into the gallery space, creating an organophilic environment.

This modification of the clay surface from hydrophilic to organophilic is crucial for improving its compatibility with nonpolar polymers. The modeling suggests that the arrangement and density of the ester molecules on the clay surface are dependent on the concentration of the modifying agent. X-ray diffraction (XRD) data from these studies can be used to determine the extent of intercalation by measuring the change in the basal spacing (d-spacing) of the clay layers.

Role and Mechanistic Insights in Advanced Material Science and Engineering

Performance Enhancement in Polymer Processing and Composites

In the realm of polymer technology, pentaerythritol (B129877) tetraisostearate serves as a high-performance additive, improving both the processability of polymers and the properties of the final composite materials.

Pentaerythritol tetraisostearate functions as both an internal and external lubricant during polymer processing. knowde.comhmroyal.com As an internal lubricant, its molecules increase the free volume between polymer chains, reducing the intermolecular friction and thereby lowering the melt viscosity of the polymer. specialchem.com This action enhances the flowability of the molten plastic.

As an external lubricant, it has limited compatibility with the polymer matrix. This causes it to migrate to the surface of the melt and to the interface between the molten polymer and the metal surfaces of processing equipment (e.g., extruder barrels, molds). hmroyal.com Here, it forms a lubricating film that reduces the adhesion and friction between the polymer and the machinery. specialchem.com This same mechanism is responsible for its effectiveness as a mold release agent, where the surface film prevents the finished part from sticking to the mold, facilitating easier ejection and reducing cycle times. hmroyal.comresearchgate.net

The reduction of friction against processing equipment surfaces mitigates issues like die build-up and melt fracture, leading to a better surface finish on the final product. specialchem.com The improved mold release shortens the cooling and ejection phases of the molding cycle. hmroyal.com Collectively, these effects—lower energy consumption, faster cycle times, reduced defects, and increased output—contribute to significant improvements in manufacturing efficiency. specialchem.comresearchgate.net

Table 1: Effects of Ester-Based Processing Aids on Polymer Manufacturing

Parameter Influence of this compound Resulting Manufacturing Benefit
Melt Viscosity Decreases Improved flow, lower processing pressure
Friction Reduces friction at polymer-metal interfaces Lower energy consumption, reduced equipment wear
Mold Adhesion Decreases Faster and easier part ejection, shorter cycle times
Die Build-up Reduces Improved surface quality, less downtime for cleaning
Processing Temperature Can be lowered Energy savings, reduced thermal degradation of polymer

In the field of polymer nanocomposites, achieving a uniform dispersion of nanofillers (like nanoclays or carbon nanotubes) within the polymer matrix is critical for enhancing material properties. unirioja.esresearchgate.net However, the inherent incompatibility between hydrophilic fillers and hydrophobic polymer matrices often leads to filler agglomeration. unirioja.es

Pentaerythritol esters, such as the closely related pentaerythritol stearate (B1226849), are used for the surface modification of these nanofillers. researchgate.net The ester molecules can be adsorbed onto the filler surface, a process that can be facilitated by interactions like ion-dipole bonding with cations on a clay surface. researchgate.net This surface treatment transforms the hydrophilic filler into an organophilic one, making it more compatible with the polymer matrix. dntb.gov.ua This improved compatibility promotes better dispersion of the nanoparticles, leading to enhanced mechanical, thermal, and barrier properties of the resulting nanocomposite material. unirioja.esresearchgate.net

Tribological Performance and Lubricant Formulation Research

The chemical structure of this compound makes it an excellent base stock and additive for high-performance lubricants, where it contributes to reducing friction and protecting against wear. tribology.com.cnnih.gov

The primary mechanism by which this compound reduces friction and wear is through the formation of a protective boundary film on contacting metal surfaces. nih.gov Its polar ester groups have a strong affinity for metal surfaces and adsorb onto them, creating a durable, low-shear-strength lubricating layer. stle.org

This adsorbed film acts as a physical barrier that separates the asperities (microscopic peaks) of the two surfaces in relative motion, preventing direct metal-to-metal contact. researchgate.netmdpi.com The long, branched isostearate chains provide a thick and resilient film. Under high pressure and temperature, this film can undergo tribochemical reactions with the metal surface, forming a complex and robust tribofilm that offers enhanced protection. nih.govtribology.rs This process is crucial in the boundary lubrication regime, where the fluid film is too thin to prevent asperity contact. mdpi.comdiva-portal.org

The anti-wear and anti-friction properties of pentaerythritol esters are extensively studied using standardized tribological tests. Research demonstrates that lubricants formulated with these esters exhibit a lower coefficient of friction and a smaller wear scar diameter compared to conventional mineral oils. tribology.com.cnsmarteureka.com

For instance, studies on pentaerythritol tetraoleate (PETO), a structurally similar ester, show that it can reduce wear volume by a factor of 12 compared to dry friction conditions. tribology.com.cn The performance of these esters is often enhanced by the inclusion of other anti-wear (AW) and extreme pressure (EP) additives. smarteureka.comresearchgate.net For example, the addition of triphenyl phosphorothionate (TPPT) to pentaerythritol ester base oils has been shown to significantly improve anti-wear performance at higher concentrations (e.g., 2%). smarteureka.com Investigations using techniques like scanning electron microscopy (SEM) of the worn surfaces confirm that ester-based lubricants create a smoother surface finish, which is indicative of the formation of a protective tribo-layer. tribology.rs

Table 2: Tribological Performance Data for Pentaerythritol Ester-Based Lubricants

Lubricant System Test Condition Coefficient of Friction (COF) Reduction Wear Scar Diameter (WSD) / Wear Volume Reduction Source
Pentaerythritol Tetraoleate (PETO) vs. Dry Friction 10 N Load, 500 r/min Not specified 12-fold decrease in wear volume tribology.com.cn
Pentaerythritol Tetraoleate (PETO) vs. PAO4 2 N Load, 500 r/min Not specified PETO wear volume decreased by 2x, PAO4 by 1.7x tribology.com.cn
PE-TO + 2% TPPT Four-Ball Test, 75°C Not specified Significant decrease in WSD vs. pure PE-TO smarteureka.com
PE 75 Blend (75% PE ester, 25% SAE30) Pin-on-Disc, 100 N Load Lower COF than base oils Smoother surface, lower specific wear rate tribology.rs

Note: The table includes data for closely related pentaerythritol esters (PE, PE-TO) to illustrate the performance characteristics of this chemical family.

Thermo-Oxidative Stability Studies in Lubricant Systems

The thermo-oxidative stability of a lubricant is a critical parameter that dictates its performance and lifespan, especially in high-temperature applications. Pentaerythritol esters, including this compound, are known for their enhanced thermo-oxidative stability compared to conventional mineral oils and even some other synthetic esters. tribology.rspacificspecialityoils.com

Research has shown that polyol esters like pentaerythritol esters exhibit higher thermo-oxidative stabilities, which is attributed to the absence of β-hydrogens in their molecular structure, making them less susceptible to thermal degradation. tribology.rsnih.gov The branching in the fatty acid chains, as seen in isostearate, further contributes to this stability. Studies have demonstrated that the thermal stability of polyol ester-based lubricants can be further enhanced by blending them with other oils or incorporating nanoparticles. For instance, blending a polyol ester (POE) with sesame oil has been shown to increase the thermal stability temperature. researchgate.net One study found that a blend of 5% POE and 35% sesame oil had a thermal stability temperature that was 12.4% greater than the base POE oil. researchgate.net

The oxidative stability of pentaerythritol esters is also a key attribute. The ester linkages are less prone to oxidation compared to the carbon-carbon double bonds found in unsaturated mineral oils. nih.gov However, the presence of any unsaturation in the fatty acid chains can be a site for oxidation. Isostearic acid is a saturated fatty acid, which inherently provides good oxidative stability.

The following table summarizes the thermo-oxidative stability characteristics of pentaerythritol ester-based lubricants from various studies.

Lubricant FormulationKey Findings on Thermo-Oxidative Stability
Pentaerythritol Ester (PE) from vegetable oilPossesses higher thermo-oxidative stabilities, making it suitable for applications like air compressors. tribology.rs
Polyol Ester (POE) + Sesame Oil BlendsIncreased thermal stability with higher proportions of sesame oil. A 5POE + 35SESO blend showed a 12.4% higher thermal stability temperature than base POE. researchgate.net
Polyol Ester (POE) + Alumina (B75360) (Al2O3) NanolubricantThermal stability increased with the addition of alumina nanoparticles. POE + 0.15% Al2O3 showed a 6.87% higher thermal stability temperature than base POE. researchgate.net
Epoxidized Rapeseed OilShowed superior oxidative stability compared to standard rapeseed oil in both oven and rotary oxygen bomb tests. researchgate.net

Tribometer-Based Experimental Methodologies (e.g., Four-Ball, Pin-on-Disc, HFRR)

To evaluate the performance of lubricants containing this compound, various tribological tests are employed. These tests simulate the contact conditions between moving surfaces and measure key parameters like friction and wear. Common tribometers used for these evaluations include the four-ball tester, pin-on-disc tribometer, and the high-frequency reciprocating rig (HFRR). tribology.rs

Four-Ball Tribometer: This apparatus is widely used to assess the anti-wear and extreme pressure (EP) properties of lubricants. mdpi.comresearchgate.net In this test, three steel balls are clamped together in a cup, and a fourth ball is rotated against them under a specific load. The size of the wear scars on the stationary balls after the test indicates the lubricant's anti-wear capability. Studies have utilized the four-ball tester to evaluate the performance of greases formulated with pentaerythritol tetraoleate, demonstrating the effectiveness of certain additives in reducing wear. researchgate.net

Pin-on-Disc Tribometer: This setup involves a stationary pin that is loaded against a rotating disc. It is used to determine the coefficient of friction and the specific wear rate of materials under various lubricating conditions. tribology.rs Research on pentaerythritol ester-based lubricants for air compressors has utilized pin-on-disc tribometers to show that blends of pentaerythritol ester with synthetic compressor oil can significantly reduce the coefficient of friction and specific wear rate, especially under high loads and speeds. tribology.rs

High-Frequency Reciprocating Rig (HFRR): The HFRR is particularly useful for evaluating the lubricity of diesel fuels and lubricants under boundary lubrication conditions. It involves a loaded ball reciprocating against a stationary flat disc. The size of the wear scar on the disc is a measure of the lubricant's performance. Studies have reported using HFRR to assess the tribological properties of pentaerythritol esters and their blends, highlighting their potential for reducing friction and wear. tribology.rs

The table below presents findings from tribological tests on lubricants containing pentaerythritol esters.

TribometerLubricant FormulationKey Tribological Findings
Pin-on-DiscPE75 (75% Pentaerythritol Ester, 25% SAE30)Exhibited a lower coefficient of friction and specific wear rate compared to pure PE and SAE30, especially at high loads and speeds. tribology.rs
Four-BallPentaerythritol tetraoleate-based grease with sebacic acidShowed a 10.6% reduction in average wear scar diameter compared to mineral oil-based calcium grease. researchgate.net
Four-BallPentaerythritol tetraoleate-based grease with sebacic and azelaic acid (2:1)Resulted in a 19.8% reduction in the average coefficient of friction compared to mineral oil-based calcium grease. researchgate.net
Four-BallLithium grease with graphene oxide (GO) nanoparticles3 wt% GO nanoparticles showed optimal performance in reducing wear scar diameter and coefficient of friction. nih.gov

Development of Eco-Friendly Biolubricants and Additives

The growing environmental concerns over the use of petroleum-based lubricants have spurred research and development into biodegradable and renewable alternatives. biointerfaceresearch.com Pentaerythritol esters, derived from renewable resources like vegetable oils, are at the forefront of this movement. tribology.rs Their inherent biodegradability, coupled with excellent lubrication properties, makes them ideal base stocks for eco-friendly lubricants. researchgate.net

The synthesis of pentaerythritol esters from vegetable oils typically involves a transesterification process. tribology.rs This process can be optimized using techniques like ultrasonic irradiation to improve reaction times and yields. tribology.rs The resulting biolubricants offer a sustainable alternative to mineral oil-based products, which are often associated with environmental pollution and potential health risks. biointerfaceresearch.com

Furthermore, pentaerythritol esters can be formulated with other bio-based additives to enhance their performance. For instance, the addition of additives derived from sebacic acid and azelaic acid to a pentaerythritol tetraoleate-based grease has been shown to improve its tribological properties. researchgate.net The development of such fully bio-based lubricant formulations represents a significant step towards a more sustainable future in the lubricants industry.

Research has also explored the use of pentaerythritol rosin (B192284) ester (PRE) as an environmentally friendly additive in vegetable oil-based lubricants. pacificspecialityoils.com These advancements highlight the versatility of pentaerythritol esters in creating a new generation of high-performance, eco-friendly lubricants and additives.

Environmental Fate, Degradation Pathways, and Assessment Methodologies

Environmental Exposure Assessment and Release Scenarios

The primary route for the environmental release of pentaerythritol (B129877) tetraisostearate is through the use and disposal of consumer products. frontiersin.org Its extensive application in a wide range of cosmetics, including lipsticks, lotions, shampoos, and sunscreens, leads to its discharge into domestic wastewater systems during washing and bathing. ewg.orgspecialchem.comstoneenvironmentalservices.com Improper disposal of expired or unused cosmetic products can also contribute to its presence in landfills. frontiersin.orgenviro-safe.com

In addition to its use in cosmetics, pentaerythritol esters are utilized in industrial applications such as lubricants and processing aids in the plastics industry. nimbasia.com While these applications often occur in more controlled or closed systems, releases can still happen through leaks, spills, and the disposal of used lubricating oils. nimbasia.comresearchgate.net It is estimated that a significant portion of lubricants can be released into the environment. researchgate.net

The environmental release pathways are summarized in the table below:

Table 1: Environmental Release Scenarios for Pentaerythritol Tetraisostearate
Release Source Pathway Environmental Compartment
Cosmetics & Personal Care Products Washing off products (showering, bathing, hand washing) Wastewater, leading to aquatic environments
Disposal of unused/expired products in trash Landfills, with potential for leachate contamination
Industrial Lubricants Leaks and spills during use and transport Soil and aquatic environments
Disposal of used lubricants Soil, water, and waste treatment facilities
Plastics Manufacturing Use as a processing aid and mold release agent Industrial wastewater and solid waste

Degradation Kinetics and Pathways in Environmental Matrices

The degradation of this compound in the environment is expected to proceed primarily through hydrolysis of its four ester linkages, followed by the biodegradation of its constituent parts: pentaerythritol and isostearic acid. cir-safety.org The large, branched structure of the molecule influences the rate of these degradation processes.

The ester bonds in this compound are susceptible to hydrolysis, a process that can be influenced by pH, temperature, and enzymatic activity. ipl.orgmdpi.com However, the central pentaerythritol core creates significant steric hindrance, which can make the carbonyl carbon less accessible to nucleophilic attack by water. ipl.orgarkat-usa.org This structural feature suggests that the rate of abiotic hydrolysis under typical environmental conditions (neutral pH) may be slow. d-nb.info

Pentaerythritol esters are generally considered to be biodegradable. jdlubricant.compacificspecialityoils.com The biodegradation of this compound is expected to be a two-step process. The initial and likely rate-limiting step is the enzymatic hydrolysis of the ester bonds by microbial lipases and esterases, releasing pentaerythritol and isostearic acid. d-nb.infonih.gov

Pentaerythritol: The core alcohol, pentaerythritol, is known to be readily biodegradable. carlroth.com

Isostearic Acid: As a long-chain fatty acid, isostearic acid is also expected to be biodegradable by microorganisms capable of fatty acid oxidation. nih.gov

Table 2: Predicted Degradation Products of this compound

Initial Compound Primary Degradation Process Degradation Products Subsequent Fate
This compound Hydrolysis (enzymatic) Pentaerythritol, Isostearic Acid Biodegradation of both products

Waste Management and Environmental Remediation Considerations

The management of waste containing this compound primarily involves addressing wastewater from households and industries, as well as solid waste from consumer products. frontiersin.orgenviro-safe.com

Wastewater Treatment: Standard municipal wastewater treatment plants are not specifically designed to remove all cosmetic ingredients, and some portion may pass through into the environment. enviro-safe.com Industrial wastewater from facilities using pentaerythritol esters as lubricants may require specialized treatment, such as ultrafiltration, to remove oils and other organic compounds before discharge. nih.gov For wastewater containing the parent compound, pentaerythritol, methods like hydrolytic acidification followed by biochemical treatment have been developed. google.com

Solid Waste: Cosmetic containers and expired products containing this compound that are disposed of in landfills contribute to the chemical load in leachate. frontiersin.org Initiatives promoting waste reduction, such as using products completely and recycling packaging, can mitigate this issue.

Environmental Remediation: In cases of soil or water contamination, remediation strategies for organic pollutants may be applicable. Surfactant-enhanced remediation can be used to increase the solubility and removal of hydrophobic organic compounds from soil and water. mdpi.comrsc.orgresearchgate.net Bioremediation, which utilizes microorganisms to break down contaminants, is another promising approach, given the biodegradable nature of pentaerythritol esters. epa.gov For contaminated soil, phytoremediation, the use of plants to remove or degrade pollutants, could also be considered for sites with low to moderate contamination levels. nih.gov

Emerging Research Directions and Unexplored Avenues

Novel Catalytic Systems for Sustainable Synthesis

The industrial synthesis of polyol esters like Pentaerythritol (B129877) Tetraisostearate has traditionally relied on homogeneous acid catalysts such as p-toluenesulfonic acid. ajgreenchem.comdigitellinc.comnih.gov While effective, these catalysts present challenges related to corrosion, environmental impact, and the need for energy-intensive separation processes. ajgreenchem.commdpi.com Consequently, a significant research thrust is focused on developing novel, sustainable catalytic systems that are heterogeneous, reusable, and environmentally benign.

The development of new processes using more selective solid catalysts is of great economic interest. researchgate.net Heterogeneous catalysts offer simplified recovery and reusability, minimizing waste and operational costs. mdpi.com Research is exploring a variety of solid acid catalysts, including:

Mesoporous Materials: Materials such as MCM-41, functionalized with active acidic groups, are being investigated for their high surface area and ordered pore structures, which can lead to new, more efficient processes for large-scale synthesis. researchgate.netdergipark.org.tr

Metal Oxides: Both single and composite metal oxides are showing promise. Zinc oxide (ZnO) and more complex Zn-Cu composite oxides have been used to catalyze the synthesis of pentaerythritol esters, offering high stability, reliability, and improved product quality with lower reaction temperatures. google.comgoogle.com Solid alkaline catalysts like sodium on tin(IV) oxide (Na/SnO₂) have also been tested for the synthesis of the pentaerythritol precursor itself. chalmers.se

Ion-Exchange Resins: Solid acidic resins like Amberlyst™-15 are being employed as effective and easily separable catalysts for esterification. rsc.org

Natural Clays (B1170129): Activated bentonite (B74815) has been used as a catalyst for producing polyol esters, demonstrating the potential of low-cost, natural materials in sustainable synthesis. unnes.ac.id

Magnetic Nanoparticles: To further enhance catalyst separation, researchers are supporting acid catalysts on magnetic nanoparticles. This approach has achieved high product yields (up to 99.5%) and allowed the catalyst to be recycled multiple times without a significant loss of activity. researchgate.net

Biocatalysts: A particularly green approach involves the use of enzymes. Immobilized lipases can catalyze esterification under mild conditions, offering high selectivity and avoiding harsh chemicals. mdpi.com This enzymatic pathway is a promising alternative to traditional chemical catalysis. mdpi.com

The table below summarizes various catalytic systems being explored for the synthesis of polyol esters, including Pentaerythritol Tetraisostearate.

Catalyst Type Specific Examples Key Advantages Research Findings
Homogeneous Acid p-Toluenesulfonic acid (pTSA), Sulfuric acid High reaction rates Conventional method, but causes corrosion and purification challenges. ajgreenchem.commdpi.com
Heterogeneous Solid Acid MCM-41, Zeolites, Bentonite, Amberlyst™-15 Reusable, non-corrosive, simplified purification Mesoporous materials and resins show high efficiency and potential for large-scale, sustainable synthesis. researchgate.netrsc.orgunnes.ac.id
Metal Oxides Zinc Oxide (ZnO), Tin(II) Oxide, Zn-Cu composites High stability, high yield, lower reaction temperatures Zn-Cu catalysts yield high-purity product with short reaction times. google.comgoogle.com
Organometallic Tributyl phosphate, Bismuth(III) compounds High conversion rates Can achieve ester yields of 96% at elevated temperatures. nih.govrug.nl
Nanocatalysts Acid catalysts on magnetic nanoparticles Excellent recyclability, high yield Enables easy separation and reuse for at least five cycles with minimal activity loss. researchgate.net

| Enzymatic | Immobilized Lipases | Mild reaction conditions, high selectivity, green process | Functions effectively in low-water environments to produce the ester. mdpi.com |

Advanced Characterization Techniques for In-Situ Studies

Emerging in-situ techniques applicable to studying this compound synthesis include:

In-Situ Spectroscopy: Techniques like in-situ infrared (IR) spectroscopy and in-situ Raman spectroscopy can track the vibrational modes of molecules in real-time. researchgate.netnumberanalytics.com This allows researchers to monitor the consumption of carboxylic acid and alcohol reactants and the formation of the ester product as the reaction progresses. researchgate.net In-situ electrochemical Raman techniques can also be used to dynamically monitor the structural evolution of catalysts during the reaction. researchgate.net

Ambient-Pressure X-ray Photoelectron Spectroscopy (AP-XPS): This powerful surface-sensitive technique allows for the analysis of the elemental composition and chemical state of a catalyst's surface under realistic reaction pressures and temperatures. numberanalytics.com It can be used to identify active sites, observe the adsorption of reactant molecules, and investigate the causes of catalyst deactivation. numberanalytics.com

In-Situ Transmission Electron Microscopy (TEM): In-situ TEM enables the direct visualization of catalyst nanoparticles at the nanoscale during the reaction. numberanalytics.com By controlling temperature and introducing gases or liquids, researchers can observe structural changes, sintering, or growth of the catalyst particles, providing critical insights into their stability and behavior. numberanalytics.com

These advanced methods provide a molecular-level view of the catalytic process, facilitating the rational design of more efficient and robust catalysts for Pentaerytinitol Tetraisostearate production.

Multiscale Modeling of Material Performance

Computational modeling is an increasingly powerful tool for accelerating materials discovery and predicting performance, reducing the need for extensive and time-consuming laboratory experiments. Multiscale modeling, which integrates computational methods across different length and time scales, is being applied to understand and predict the properties of complex molecules like this compound.

Molecular-Level Simulations: At the most fundamental level, quantum mechanical calculations can be used to investigate the electronic structure and reactivity of the molecule. researchgate.net Techniques like Quantitative Structure-Property Relationship (QSPR) modeling combine experimental data with statistical analysis to build mathematical relationships that predict physical properties—such as viscosity, pour point, and thermal stability—based on molecular structure. nd.edu

Thermodynamic Modeling: For predicting the fluid-phase behavior of polyol esters, equations of state like the Statistical Associating Fluid Theory (SAFT) and PC-SAFT are employed. researchgate.net These models have been successfully used to correlate and predict vapor pressure and density for polyol esters at various temperatures. researchgate.net The parameters derived for known esters can be used to extrapolate and predict the properties of new or uncharacterized esters within the same family. researchgate.net

Process Modeling: Mathematical models are also developed for the synthesis process itself. researchgate.net These models can simulate the reaction kinetics and help optimize process parameters such as temperature, reactant molar ratios, and catalyst loading to maximize product yield and purity. unnes.ac.idresearchgate.net

By combining these modeling approaches, researchers can build a comprehensive digital twin of this compound, from its molecular structure to its bulk performance characteristics in applications like lubricants and cosmetics.

Interdisciplinary Research with Biotechnology and Nanomaterials

The future development of this compound is tied to its integration with other advanced scientific fields, particularly biotechnology and nanotechnology.

Biotechnology Integration: The intersection with biotechnology offers multiple avenues for innovation. A primary example is the use of biocatalysts, specifically immobilized lipases, for a greener synthesis route as discussed previously. mdpi.com Furthermore, the raw material precursors for pentaerythritol (formaldehyde and acetaldehyde) can potentially be sourced from biorenewable feedstocks, aligning the entire production chain with sustainability goals. chalmers.seresearchgate.net In its application in cosmetics, this compound is a component in advanced formulations that may include other bio-active ingredients, contributing to products with enhanced moisturizing and skin-conditioning properties. ulprospector.comspecialchem.compureingredients.us

Nanomaterials Integration: Nanotechnology provides tools to enhance both the synthesis and the final properties of this compound. As catalysts, mesoporous materials and nanoparticles offer high surface areas and unique activities. researchgate.netresearchgate.net For instance, magnetic nanoparticles facilitate effortless catalyst recovery, a key principle of green chemistry. researchgate.net Beyond synthesis, there is unexplored potential in using nanomaterials as additives to modify the performance of this compound. The incorporation of nanoparticles (e.g., graphene, metal oxides) into polyol ester-based lubricants is a known strategy to improve tribological properties, such as friction and wear resistance. tribology.rs Investigating such nanocomposite systems with this compound could lead to next-generation lubricants and functional fluids with superior performance.

Q & A

Q. How is Pentaerythritol tetraisostearate (PTTIS) synthesized, and what analytical methods confirm its structural integrity?

PTTIS is synthesized via esterification of pentaerythritol with isostearic acid under controlled conditions to ensure complete tetra-substitution . Structural confirmation relies on spectroscopic and thermal analyses:

  • FT-IR identifies ester carbonyl stretches (~1745 cm⁻¹) and hydroxyl group interactions .
  • Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) verify crystallinity and amorphous phase integration in composite carriers .
  • Saponification value (180–200 mg KOH/g) is used for quality control .

Q. What physicochemical properties of PTTIS are critical for its function in cosmetic formulations?

Key properties include:

  • Density : 0.914 g/cm³ .
  • Thermal stability : High boiling point (990.5°C at 760 mmHg) and flash point (339.5°C) .
  • Emollient efficacy : Reduces transepidermal water loss (TEWL) and enhances skin hydration in cream formulations, as shown via in vivo forearm tests .
  • Sensory properties : Microscope-assisted texture analysis reveals uniform oil-phase dispersion, improving formulation stability .

Advanced Research Questions

Q. How do molecular interactions between PTTIS and drug carriers enhance solubility and dissolution rates?

PTTIS facilitates amorphous solid dispersions via:

  • Hydrogen bonding between hydroxyl groups of pentaerythritol and quaternary ammonium moieties in polymer carriers (e.g., Eudragit®) .
  • Ion-pair interactions with carboxylate groups of active pharmaceutical ingredients, disrupting crystalline lattices and increasing dissolution rates by >50% .
  • Methodological validation: Use Dunnett’s t-test to compare dissolution profiles and PXRD to confirm amorphization .

Q. What gaps exist in thermophysical property data for PTTIS, and how can they be addressed experimentally?

Current limitations include missing liquid-vapor phase equilibrium and evaporation enthalpy data . Researchers should:

  • Employ gas saturation methods or static vapor pressure measurements to study phase behavior.
  • Use calorimetry to quantify enthalpic changes during phase transitions.
  • Validate models with experimental viscosity data (e.g., kinematic viscosity ranges for industrial analogs ).

Q. What methodological frameworks are recommended for safety assessment of PTTIS in dermal applications?

Follow standardized protocols:

  • Regulatory compliance : Adhere to Japanese pharmacopeia guidelines for identity tests (IR spectroscopy) and purity (saponification value) .
  • Biocompatibility testing :
  • In vitro assays: Measure cytotoxicity using keratinocyte cell lines.
  • In vivo studies: Monitor TEWL and skin hydration over 28-day exposure .
    • Statistical analysis : Apply Student’s t-test or Dunnett’s test (α = 0.05) to compare test and control groups .

Key Research Gaps and Future Directions

  • Computational modeling : Develop force fields for PTTIS to predict solubility parameters and miscibility with polymers .
  • Degradation studies : Investigate hydrolytic stability under varying pH using LC-MS to identify degradation products .
  • High-throughput screening : Optimize PTTIS-based formulations for drug delivery using design-of-experiment (DoE) approaches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.